(4-((1H-imidazol-1-yl)methyl)phenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . Thiazepan is a seven-membered heterocyclic compound containing nitrogen and sulfur .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in recent years . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Much effort has been spent in recent years to develop synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions . These include Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .Scientific Research Applications
Synthesis and Optical Properties
- One Pot Synthesis of Low-Cost Emitters: A series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, similar in structural complexity to the compound , were synthesized and characterized for their optical properties. These compounds showed significant Stokes shifts and varying quantum yields, suggesting potential applications in luminescent materials (Volpi et al., 2017).
Spectral Properties in Solution and Polymer Matrices
- Spectral Properties of Imidazole-based Fluorophores: Research into Y-shaped donor-acceptor push-pull imidazole-based fluorophores revealed their absorption and fluorescence spectra in different solvents and polymer matrices. These findings indicate the potential for these compounds in optoelectronic applications (Danko et al., 2012).
Antipsychotic Potential
- Novel Potential Antipsychotic Agents: Studies on compounds structurally related to the specified chemical demonstrated antipsychotic-like profiles in animal tests without interacting with dopamine receptors. These findings suggest potential therapeutic applications in psychiatry (Wise et al., 1987).
Synthesis and Antibacterial Screening
- Novel Thiazolyl Pyrazole and Benzoxazole: Research into thiazole, pyrazole, and benzoxazole derivatives, akin to the core structure of the inquired compound, explored their synthesis and antibacterial properties, highlighting the potential for developing new antimicrobial agents (Landage et al., 2019).
Corrosion Inhibition
- Imidazole-based Molecules as Corrosion Inhibitors: A study focusing on imidazole and its derivatives for corrosion inhibition of carbon steel in an acidic medium presents an application relevant to industrial maintenance and protection (Costa et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3OS/c23-20-4-2-1-3-19(20)21-9-11-26(13-14-28-21)22(27)18-7-5-17(6-8-18)15-25-12-10-24-16-25/h1-8,10,12,16,21H,9,11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRTYOXSNFDSOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.